molecular formula C21H20N4O8 B15034484 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone

7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone

Cat. No.: B15034484
M. Wt: 456.4 g/mol
InChI Key: ABNWIDLOWBLPEZ-UHFFFAOYSA-N
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Description

7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro-heterocyclic compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of hydroxy and methoxy groups on the phenyl rings adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone typically involves a multi-step process. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . This reaction involves the use of polar solvents and specific reaction conditions to facilitate the formation of the spiro-heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production rate and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may exert its effects through the modulation of enzyme activities, disruption of cellular processes, and interaction with DNA or proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-heterocyclic compounds with varying substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of 7,11-Bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetrone lies in its specific substitution pattern and the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O8

Molecular Weight

456.4 g/mol

IUPAC Name

7,11-bis(4-hydroxy-3-methoxyphenyl)-2,4,8,10-tetrazaspiro[5.5]undecane-1,3,5,9-tetrone

InChI

InChI=1S/C21H20N4O8/c1-32-13-7-9(3-5-11(13)26)15-21(17(28)24-20(31)25-18(21)29)16(23-19(30)22-15)10-4-6-12(27)14(8-10)33-2/h3-8,15-16,26-27H,1-2H3,(H2,22,23,30)(H2,24,25,28,29,31)

InChI Key

ABNWIDLOWBLPEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3(C(NC(=O)N2)C4=CC(=C(C=C4)O)OC)C(=O)NC(=O)NC3=O)O

Origin of Product

United States

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